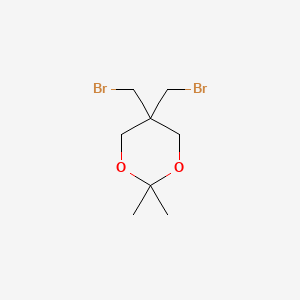

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

描述

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS RN: 43153-20-4) is a brominated 1,3-dioxane derivative with the molecular formula C₈H₁₄Br₂O₂ and a molecular weight of 302.00 g/mol . It is characterized by two bromomethyl groups at the 5-position and two methyl groups at the 2-position of the 1,3-dioxane ring. The compound typically exists as a white to pale yellow crystalline powder and is synthesized via the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with formaldehyde, as described in multiple studies .

Structurally, the molecule adopts a chair conformation in both crystalline and solution states, with equatorial orientation of substituents to minimize steric hindrance . This conformation is critical for its reactivity, as the bromomethyl groups serve as electrophilic sites for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

属性

IUPAC Name |

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDAROJZGKUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CBr)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561429 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-20-4 | |

| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Method via Dean-Stark Water Removal (Based on WO 2001002463A1)

- Principle : The synthesis involves the formation of the 1,3-dioxane ring by acetalization of a suitable diol with an aldehyde or ketone, followed by bromomethylation at the 5,5-positions.

- Process : A typical procedure uses 2,2-dimethyl-1,3-propanediol and formaldehyde or equivalent bromomethylating agents under acidic catalysis. Water formed during the acetalization is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.

- Outcome : This method yields the bis(bromomethyl) product as a crystalline solid, often purified by recrystallization.

This approach is widely cited as a reliable standard for synthesizing the intermediate and is referenced in patent KR20170030279A as a foundational technique.

Milder Alternative Using 1,1-Dimethoxycyclohexane

- Innovation : Instead of cyclohexanone, 1,1-dimethoxycyclohexane is employed as a milder precursor, allowing the reaction to proceed efficiently at room temperature.

- Reaction Conditions :

- Dissolve 3,3-bis-bromomethyl-1,5-dioxane-spiro[5.5]undecane (695 g) in DMSO (10 L).

- Maintain temperature at room temperature while bubbling nitrogen.

- Add potassium tert-butoxide (545 g) and a solution of bis-(2-methoxyphenyl)phosphane (1 kg in 2 L DMSO) slowly.

- Stir at 15-20 °C for 3-5 hours.

- Follow with methylene chloride and water extraction, brine washing, drying, filtration, and crystallization from methanol.

- Yield : Approximately 70% of the desired bis(bromomethyl) compound is obtained.

- Advantages : This method reduces harsh conditions, avoids high temperatures, and improves safety and scalability.

Bromomethylation via Bromine Substitution on Methyl Groups

- General Approach : Starting from 2,2-dimethyl-1,3-dioxane derivatives, bromomethyl groups are introduced by halogenation of methyl substituents.

- Typical Reagents : N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or under photochemical conditions.

- Control of Selectivity : Reaction parameters such as solvent, temperature, and catalyst influence the selective bromination at the 5,5-methyl positions.

- Purification : The product is isolated by extraction, washing, and recrystallization.

This approach is less documented for this specific compound but is a common method for bromomethylation in related dioxane systems.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Dean-Stark Water Removal | 2,2-Dimethyl-1,3-propanediol, formaldehyde, acid | Reflux (~100 °C) | ~80 | Continuous water removal drives acetalization |

| Milder Method with 1,1-Dimethoxycyclohexane | 1,1-Dimethoxycyclohexane, K tert-butoxide, DMSO, bis-(2-methoxyphenyl)phosphane | Room temp to 20 °C | 70 | Avoids harsh conditions, suitable for scale-up |

| Bromomethylation via NBS or Br2 | NBS or Br2, radical initiator, solvent | Variable (RT to reflux) | Variable | Common bromomethylation strategy in related systems |

Research Findings and Notes

- The Dean-Stark method remains a classical and reliable approach, especially for small-scale laboratory synthesis, due to straightforward reaction monitoring by water removal.

- The milder method using 1,1-dimethoxycyclohexane offers advantages in industrial settings by lowering energy consumption and improving safety profiles.

- Reaction monitoring by NMR and mass spectrometry confirms the formation of the bis(bromomethyl) product with high purity.

- Purification typically involves organic solvent extraction, washing with brine, drying, and recrystallization from methanol or similar solvents.

- The compound exhibits a melting point around 54 °C and a predicted boiling point near 296 °C, indicating moderate thermal stability suitable for handling and storage under controlled conditions.

化学反应分析

Types of Reactions:

Nucleophilic Substitution: The bromomethyl groups in 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane are highly reactive towards nucleophiles. This compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the dioxane ring.

Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Products include fully reduced dioxane derivatives with methyl groups.

科学研究应用

Applications in Organic Synthesis

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane serves as an important intermediate in various chemical syntheses:

- Synthesis of Phosphorus Ligands : The compound is utilized in synthesizing phosphorus-containing ligands. For example, it can be reacted with bis(2-methoxyphenyl)phosphane to produce complex ligands used in catalysis .

- Protection of Carbonyl Groups : Dioxane derivatives are commonly employed as protecting groups for carbonyl functionalities during multi-step organic syntheses. This application is crucial in the synthesis of complex organic molecules where selective functionalization is required .

- Insecticidal Properties : Some studies suggest that dioxane derivatives exhibit insecticidal activity, making them candidates for agrochemical applications .

Case Study 1: Synthesis of Phosphorus Ligands

A notable study demonstrated the preparation of a phosphorus ligand using this compound. The reaction involved dissolving the compound in DMSO and adding potassium tert-butoxide followed by bis(2-methoxyphenyl)phosphane. The resulting product was characterized by NMR spectroscopy, confirming the successful formation of the desired ligand .

Case Study 2: Organic Synthesis Applications

In another research effort, this compound was used as a precursor for various organic transformations. Its ability to act as a bromomethylating agent allows it to introduce bromomethyl groups into other organic frameworks, facilitating the synthesis of more complex molecules .

Safety Data

| Property | Value |

|---|---|

| Signal Word | Warning |

| Precautionary Statements | P261-P280 |

| Storage Conditions | Inert atmosphere; -20°C |

作用机制

The mechanism of action of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dioxane ring.

相似化合物的比较

Key Trends:

Substituent Effects on Conformation: Bulky groups (e.g., diphenyl) stabilize chair conformations in crystals but introduce dynamic equilibria (invertomers) in solution due to steric strain . Electron-withdrawing groups (e.g., bromomethyl) increase electrophilicity, while electron-donating groups (e.g., dimethylamino) alter electronic properties for targeted reactivity .

Reactivity and Applications: Bromomethyl derivatives are widely used as alkylating agents in the synthesis of cyclic sulfides for nanotechnology applications and flame retardants (e.g., phosphorus-bromine synergistic systems) . Hydroxymethyl derivatives exhibit reduced reactivity but improved solubility, making them suitable for hydrophilic polymer networks .

Thermal and Chemical Stability

生物活性

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative characterized by its unique structural features, particularly the presence of two bromomethyl groups. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.006 g/mol. It appears as a colorless to pale yellow liquid with a melting point ranging from 61 to 62 degrees Celsius. The compound is classified as harmful if swallowed and can cause skin irritation .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Br₂O₂ |

| Molecular Weight | 302.006 g/mol |

| Melting Point | 61-62 °C |

| Appearance | Colorless to pale yellow |

Synthesis

The synthesis of this compound typically involves bromomethylation reactions on a dioxane framework. The general synthetic route includes:

- Starting Materials : 2,2-Dimethyl-1,3-dioxane derivatives.

- Bromomethylation : Introduction of bromomethyl groups using reagents like bromomethane or other brominating agents.

- Purification : Techniques such as crystallization or chromatography are employed to obtain pure compounds.

The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites on biomolecules. The bromomethyl groups serve as electrophilic centers that facilitate nucleophilic substitution reactions. This unique reactivity positions the compound as a potential candidate for drug design and development .

Interaction Studies

Research has indicated that the compound interacts with various biological molecules, potentially affecting cellular pathways and leading to therapeutic effects. However, specific studies detailing its mechanism of action or molecular targets remain limited and warrant further investigation .

Case Studies and Research Findings

While direct studies on the biological activity of this compound are sparse, related research highlights the significance of similar compounds in medicinal chemistry:

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. For instance, bisindole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Potential Therapeutic Applications : The reactivity of dioxane derivatives has been leveraged in synthesizing biologically active molecules with potential applications in treating infections or cancer .

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxolane | C₄H₈O₂ | Lacks bromine; used as a solvent |

| 5-Bromo-1,3-dioxolane | C₄H₇BrO₂ | Contains one bromine; less reactive |

| 5-Bromo-2-methyl-1,3-dioxolane | C₅H₉BrO₂ | Similar structure but only one bromine |

The unique aspect of this compound lies in its dual bromomethyl substituents which enhance its reactivity compared to other dioxanes and dioxolanes.

常见问题

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Schlenk Techniques : Use double-manifold systems for reagent transfer under inert gas.

- Quench Protocols : Neutralize residual HBr with aqueous NaHCO₃ before disposal.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。